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For Researchers, Scientists, and Drug Development Professionals

Introduction
Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist used for the

treatment of asthma and allergic rhinitis. It is commonly available as the sodium salt, but other

salt forms, such as dicyclohexylamine, are utilized as reference standards or intermediates in

the manufacturing process.[1][2][3] The development of robust and reliable analytical methods

is crucial for the quality control, stability testing, and formulation development of Montelukast
dicyclohexylamine.

These application notes provide a comprehensive overview of the development and validation

of analytical methods for the quantification of Montelukast dicyclohexylamine in bulk drug

and pharmaceutical dosage forms. The protocols detailed below are based on established

methods for Montelukast and its sodium salt, which can be readily adapted for the

dicyclohexylamine salt. The primary analytical techniques covered are High-Performance

Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectroscopy.

Analytical Method Development and Validation
The development of a successful analytical method involves a systematic approach to select

the most appropriate technique, optimize the experimental conditions, and validate the
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method's performance to ensure it is suitable for its intended purpose. The International

Council for Harmonisation (ICH) guidelines are followed for method validation.

High-Performance Liquid Chromatography (HPLC)
Method
Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of

Montelukast due to its high resolution, sensitivity, and specificity.[4]

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

HPLC system equipped with a UV-Visible detector, autosampler, and data acquisition

software.

Analytical balance.

Sonicator.

pH meter.

2. Chemicals and Reagents:

Montelukast dicyclohexylamine reference standard.

Acetonitrile (HPLC grade).

Methanol (HPLC grade).

Potassium dihydrogen phosphate (AR grade).

Orthophosphoric acid (AR grade).

Water (HPLC grade).

3. Chromatographic Conditions (Method 1):
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Column: C18 (250 mm x 4.6 mm, 5 µm).[5]

Mobile Phase: Acetonitrile:Methanol:Water (35:40:25 v/v/v).[5]

Flow Rate: 1.0 mL/min.[5]

Detection Wavelength: 256 nm.[5]

Injection Volume: 20 µL.

Column Temperature: Ambient.

Run Time: 10 min.

4. Chromatographic Conditions (Method 2):

Column: C8 (250 mm x 4.6 mm, 5 µm).[6]

Mobile Phase: 0.01M Potassium dihydrogen orthophosphate buffer and acetonitrile (35:65

v/v).[6]

Flow Rate: 1.0 mL/min.[6]

Detection Wavelength: 222 nm.[6]

Injection Volume: 20 µL.

Column Temperature: Ambient.

Run Time: 10 min.

5. Preparation of Standard Solution:

Accurately weigh about 25 mg of Montelukast dicyclohexylamine reference standard and

transfer it to a 25 mL volumetric flask.

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000

µg/mL.
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From the stock solution, prepare a series of working standard solutions in the range of 10-

100 µg/mL by diluting with the mobile phase.

6. Preparation of Sample Solution (for dosage form):

Weigh and finely powder not fewer than 20 tablets.

Accurately weigh a portion of the powder equivalent to 10 mg of Montelukast and transfer it

to a 100 mL volumetric flask.

Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete

dissolution.

Dilute to volume with the mobile phase and mix well.

Filter the solution through a 0.45 µm nylon filter.

Further dilute the filtrate with the mobile phase to obtain a final concentration within the

calibration range.

7. Method Validation Parameters:

The developed HPLC method should be validated according to ICH guidelines for the following

parameters:

System Suitability: The system suitability is evaluated by injecting the standard solution six

times. The relative standard deviation (RSD) of the peak area, theoretical plates, and tailing

factor are calculated.

Linearity: The linearity is determined by plotting a calibration curve of peak area versus

concentration for the standard solutions. The correlation coefficient (r²) should be close to 1.

Accuracy: The accuracy is assessed by the recovery method, where a known amount of the

standard drug is added to the pre-analyzed sample solution at three different concentration

levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.

Precision:
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Repeatability (Intra-day precision): The precision of the method is determined by analyzing

the same standard solution six times on the same day.

Intermediate Precision (Inter-day precision): The precision is also evaluated by analyzing

the same standard solution on three different days. The RSD for the peak areas should be

less than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are calculated

based on the standard deviation of the response and the slope of the calibration curve.

Robustness: The robustness of the method is evaluated by making small, deliberate

variations in the chromatographic conditions, such as the flow rate, mobile phase

composition, and detection wavelength.

Quantitative Data Summary for HPLC Methods

Parameter
Method 1 (Adapted from
Montelukast Sodium)

Method 2 (Adapted from
Montelukast Sodium)

Linearity Range 100 - 600 µg/mL[5] 10 - 100 µg/mL[6]

Correlation Coefficient (r²) 0.998[5] > 0.999[6]

Accuracy (% Recovery) 98.36 - 100.15%[7] Not specified

Precision (%RSD) < 2%[7] < 2%[6]

LOD 15.62 µg/mL[5] 0.03 µg/mL[6]

LOQ 46.88 µg/mL[5] 0.09 µg/mL[6]

Note: The data presented is adapted from studies on Montelukast Sodium and is expected to

be similar for Montelukast dicyclohexylamine.

UV-Visible Spectroscopy Method
UV-Visible spectroscopy is a simple, cost-effective, and rapid method for the quantification of

Montelukast in bulk and pharmaceutical dosage forms.[8]

Experimental Protocol: UV-Visible Spectroscopy
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1. Instrumentation:

UV-Visible Spectrophotometer with a matched pair of 1 cm quartz cuvettes.

Analytical balance.

Sonicator.

2. Chemicals and Reagents:

Montelukast dicyclohexylamine reference standard.

Methanol (AR grade).

3. Determination of Wavelength of Maximum Absorbance (λmax):

Prepare a dilute solution of Montelukast dicyclohexylamine in methanol.

Scan the solution in the UV region (200-400 nm) against a methanol blank.

The wavelength at which the maximum absorbance is observed is the λmax. For

Montelukast in alcohol, the λmax is reported to be around 345 nm.[8]

4. Preparation of Standard Stock Solution:

Accurately weigh about 10 mg of Montelukast dicyclohexylamine and transfer it to a 100

mL volumetric flask.

Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

5. Preparation of Calibration Curve:

From the standard stock solution, prepare a series of dilutions ranging from 5-30 µg/mL in

methanol.

Measure the absorbance of each solution at the λmax (e.g., 345 nm) against a methanol

blank.

Plot a calibration curve of absorbance versus concentration.
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6. Preparation of Sample Solution (for dosage form):

Weigh and powder 20 tablets.

Transfer a quantity of powder equivalent to 10 mg of Montelukast to a 100 mL volumetric

flask.

Add about 70 mL of methanol and sonicate for 15 minutes.

Dilute to volume with methanol and filter through a Whatman filter paper.

Further dilute the filtrate with methanol to obtain a concentration within the Beer-Lambert's

law range.

Measure the absorbance of the final solution at the λmax.

7. Method Validation Parameters:

The UV spectroscopy method should be validated for linearity, accuracy, and precision as

described for the HPLC method.

Quantitative Data Summary for UV Spectroscopy Method

Parameter Value (Adapted from Montelukast)

λmax 345 nm (in alcohol)[8]

Linearity Range 5 - 30 µg/mL[8]

Correlation Coefficient (r²) 0.999[8]

Accuracy (% Assay) 99.08% - 100.50%[8]

Precision (%RSD) < 2%[8]

Note: The data presented is adapted from a study on Montelukast and is expected to be similar

for Montelukast dicyclohexylamine.
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Experimental Workflow for HPLC Method Development
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Experimental Workflow for HPLC Method Development

Preparation

HPLC Analysis

Data Analysis

Prepare Mobile Phase

Equilibrate HPLC System

Prepare Standard Solutions

Inject Standard and Sample Solutions

Prepare Sample Solutions

Acquire Chromatographic Data

Identify and Integrate Peaks

Construct Calibration Curve

Quantify Montelukast in Sample
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Analytical Method Validation Protocol (ICH)

Validation Parameters

Method Validation

Specificity Linearity Accuracy Precision Limit of Detection (LOD) Limit of Quantitation (LOQ) Robustness System Suitability

Intra-day Inter-day
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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